molecular formula C14H8N6O3 B11175609 7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11175609
M. Wt: 308.25 g/mol
InChI Key: IFSQWUVGSSKODX-UHFFFAOYSA-N
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Description

7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a fused ring system that includes pyridine, triazole, and pyrimidine moieties, along with a nitrophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 7-(3-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is largely dependent on its interaction with biological targets. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties, potentially enhancing its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C14H8N6O3

Molecular Weight

308.25 g/mol

IUPAC Name

11-(3-nitrophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C14H8N6O3/c21-13-11-7-15-14-16-8-17-19(14)12(11)4-5-18(13)9-2-1-3-10(6-9)20(22)23/h1-8H

InChI Key

IFSQWUVGSSKODX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC3=C(C2=O)C=NC4=NC=NN34

Origin of Product

United States

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